4-Chloro-2-methoxy-6-nitrophenol

Physicochemical characterization Crystallinity Intermediate quality control

Sourcing the wrong regioisomer (e.g., 2-chloro) for patented IBS or COMT inhibitor routes leads to failed cyclizations and out-of-spec APIs. Procure the correct CAS 118724-89-3 to ensure synthetic reproducibility. - Enables chemoselective O-alkylation at the phenol group, thanks to the 6-nitro substituent. - Used as a certified reference standard (HPLC) to validate methods distinguishing 4-chloro from 2-chloro isomers per ICH Q2(R1). - Starting material for low-nanomolar COMT inhibitors (IC₅₀ 3-6 nM).

Molecular Formula C7H6ClNO4
Molecular Weight 203.58 g/mol
CAS No. 118724-89-3
Cat. No. B3088850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxy-6-nitrophenol
CAS118724-89-3
Molecular FormulaC7H6ClNO4
Molecular Weight203.58 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
InChIInChI=1S/C7H6ClNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3
InChIKeyZQIWFXNPHQZWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methoxy-6-nitrophenol – Structural & Physicochemical Baseline


4-Chloro-2-methoxy-6-nitrophenol is a trisubstituted nitrophenol bearing chloro (4‑position), methoxy (2‑position), and nitro (6‑position) groups on a phenolic ring . With a molecular formula of C₇H₆ClNO₄ and a molecular weight of 203.58 g/mol, it is a crystalline solid melting at 102–103 °C . Unlike many generic nitrophenol intermediates that are offered as technical‑grade mixtures, commercial research‑grade material is typically available at ≥98 % purity (HPLC) , a specification that directly impacts the reproducibility of downstream synthetic transformations.

4-Chloro-2-methoxy-6-nitrophenol: Isomer Purity & Regioselective Synthesis


The three electron‑withdrawing/donating substituents on 4‑chloro‑2‑methoxy‑6‑nitrophenol are arranged in a 1,2,4,6‑substitution pattern that cannot be mimicked by simply blending other chloronitrophenols or methoxynitrophenols . Positional isomers such as 2‑chloro‑4‑methoxy‑6‑nitrophenol place the chlorine ortho to the phenolic –OH, altering both the hydrogen‑bonding capability and the electronic activation of the ring for subsequent nucleophilic aromatic substitution or reduction steps. Where a synthetic route has been validated and patented using this exact isomer—such as the preparation of benzoxazole‑based therapeutics for irritable bowel syndrome —a generic substitution would introduce a different regioisomer that may fail to cyclise, lead to impurities that are costly to remove, or produce a final API with an unacceptable impurity profile under ICH Q3A guidelines. Procurement of the specific CAS‑registered compound therefore represents a risk‑management decision grounded in synthetic reproducibility.

4-Chloro-2-methoxy-6-nitrophenol – Comparative Evidence


Melting Point vs. 2-Chloro Isomer

The melting point of 4‑chloro‑2‑methoxy‑6‑nitrophenol is reported as a sharp 102–103 °C . The positional isomer 2‑chloro‑4‑methoxy‑6‑nitrophenol melts over a broader and higher range of 104–110 °C . A narrow, lower melting range is often indicative of higher crystalline purity and can simplify purification by recrystallisation, reducing the solvent and time burden during kilo‑lab scale‑up.

Physicochemical characterization Crystallinity Intermediate quality control

Synthetic Gateway to Benzoxazole IBS Therapeutics

Patent literature explicitly names 4‑chloro‑2‑methoxy‑6‑nitrophenol as the starting material for a series of benzoxazole derivatives claimed for the preventive and/or therapeutic treatment of irritable bowel syndrome (IBS), functional digestive tract disorders, and diarrhea . The 2‑chloro‑4‑methoxy isomer or the non‑chlorinated analog 2‑methoxy‑6‑nitrophenol cannot be directly substituted because the chlorine atom is required at the 4‑position to direct the subsequent cyclisation and to occupy a specific halogen‑binding pocket in the final pharmacophore. No equivalent patent was found for the 2‑chloro or non‑chlorinated analogs in this therapeutic context.

Medicinal chemistry Patent-protected intermediate Irritable bowel syndrome

Chromatographic Separation of Positional Isomers

The calculated octanol‑water partition coefficient (LogP) of 4‑chloro‑2‑methoxy‑6‑nitrophenol is approximately 2.49 , whereas the 2‑chloro isomer has a reported LogP of 2.49 as well , indicating that simple LogP alone cannot separate them. However, the distinct substitution pattern leads to a different UV λₘₐₓ and a different retention time on reverse‑phase columns when using optimised gradients, allowing baseline separation of the two isomers and enabling a robust purity method that can detect cross‑contamination at the 0.1 % level.

Analytical chemistry HPLC method development LogP

Phenolic Acidity & Phase-Transfer Catalysis

The phenolic pKₐ of 4‑chloro‑2‑methoxy‑6‑nitrophenol is predicted to be approximately 5.8–6.2 (based on Hammett σ analysis of the 4‑Cl, 2‑OMe, 6‑NO₂ pattern), significantly lower than that of the non‑nitrated precursor 4‑chloro‑2‑methoxyphenol (pKₐ ~9.2) . The increased acidity allows selective O‑alkylation under mild phase‑transfer conditions (e.g., K₂CO₃, TBAB, 25 °C) without competing ring‑nitration or demethylation side reactions. The 2‑chloro isomer exhibits a slightly different pKₐ due to the altered resonance effect of the ortho‑chlorine, leading to a different optimal pH window for alkylation.

Physical organic chemistry Phase-transfer catalysis Alkylation selectivity

4-Chloro-2-methoxy-6-nitrophenol – Application Scenarios


Patent-Aligned Benzoxazole Synthesis for GI Disorders

When a medicinal chemistry group is prosecuting a patent family covering benzoxazole‑based 5‑HT₄ receptor agonists or NK₃ antagonists for IBS, 4‑chloro‑2‑methoxy‑6‑nitrophenol is the only regioisomer that maps onto the exemplified synthetic route . Procurement of this exact intermediate avoids the need for a costly and time‑consuming route‑scouting exercise and ensures that the resulting API falls within the scope of the granted composition‑of‑matter claims.

Selective O-Alkylation for Parallel Synthesis

Because the nitro group at the 6‑position substantially acidifies the phenolic –OH , this compound can be chemoselectively O‑alkylated in the presence of other base‑sensitive functional groups. This property makes it the preferred scaffold for generating diverse ether‑linked libraries where the 4‑chloro substituent serves as a handle for subsequent Suzuki or Buchwald coupling, a strategy that is less efficient with the 2‑chloro isomer due to steric hindrance.

Analytical Reference Standard for Isomer-Specific Purity Method

Quality control laboratories that must validate an HPLC method capable of distinguishing the 4‑chloro from the 2‑chloro isomer (a likely process impurity) procure the pure CAS 118724-89-3 compound as a certified reference standard. The narrow melting point and the availability of a vendor‑supplied chromatogram demonstrating baseline separation support its use as a system suitability standard in ICH Q2(R1) method validation.

High-Potency COMT Inhibitor Precursor

A published synthetic route to novel COMT inhibitors with IC₅₀ values in the low nanomolar range (3–6 nM) starts from advanced nitrophenol intermediates that are accessed via selective reduction of 4‑chloro‑2‑methoxy‑6‑nitrophenol . Although the final inhibitors are catechol derivatives, the chloro‑methoxy‑nitro substitution pattern in the starting material is essential for the regioselective introduction of the catechol moiety. Using a different isomer would produce a different catechol that is unlikely to fit the COMT active site with the same affinity, making the correct starting material a critical procurement parameter.

Technical Documentation Hub

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